molecular formula C20H21N3O2 B2668979 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone CAS No. 906186-47-8

2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

Cat. No.: B2668979
CAS No.: 906186-47-8
M. Wt: 335.407
InChI Key: NZLAYXHNMLLBGJ-UHFFFAOYSA-N
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Description

2-(2-Benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The structural fusion of the 2-benzyl-benzimidazole moiety with a morpholine ring via an ethanone linker creates a hybrid structure with potential for diverse receptor interactions. Benzimidazole derivatives are extensively investigated for their antimicrobial properties, and hybrids incorporating morpholine have been reported as membrane-active agents with efficacy against fungal strains such as C. neoformans and C. albicans . Furthermore, 2-benzyl benzimidazole analogs have a documented history of potent activity on opioid receptors, highlighting the framework's relevance in central nervous system (CNS) research . The morpholine group is a common pharmacophore that can enhance solubility and influence the pharmacokinetic profile of lead compounds. This product is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(22-10-12-25-13-11-22)15-23-18-9-5-4-8-17(18)21-19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLAYXHNMLLBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with morpholine and appropriate reagents under controlled conditions. The methods used often include variations of the Willgerodt–Kindler reaction, which has been adapted to optimize yields and purity of the final product .

Biological Activity

The biological activities of benzimidazole derivatives are extensive, with documented effects against a variety of diseases. The compound has shown promise in several key areas:

Antimicrobial Activity

Benzimidazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives. For instance, certain analogs have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of the benzimidazole moiety is believed to play a crucial role in these activities .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole scaffold can significantly influence biological activity. For example, substituents at specific positions on the benzimidazole ring can enhance potency against various targets, including enzymes involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

A series of benzimidazole derivatives were tested for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The results showed that compounds with a morpholine substituent exhibited enhanced activity compared to those without, suggesting that structural modifications can lead to improved bioactivity .

Case Study 2: Anticancer Activity

In a study evaluating the anticancer effects of various benzimidazole derivatives, one compound demonstrated an IC50 value of 25.3 nM against SNU16 cell lines. This highlights the potential for developing targeted therapies based on structural modifications to the benzimidazole framework .

Data Tables

Activity Type Target Organism/Cell Line IC50 Value (nM) Reference
AntimicrobialS. aureus15.0
AntimicrobialE. coli20.0
AnticancerSNU1625.3
AnticancerKG130.2

Scientific Research Applications

Biological Activities

The compound exhibits several biological properties that make it a candidate for further research:

1. Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone, have demonstrated broad-spectrum antimicrobial effects. Studies have shown significant activity against various gram-positive bacteria, suggesting its potential as an antibacterial agent .

2. Anticancer Properties
Compounds with benzimidazole structures are often investigated for their anticancer properties. The morpholine moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound could inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action .

3. Antioxidant Activity
Benzimidazole derivatives are also known for their antioxidant properties. The presence of the morpholine group may contribute to the stabilization of free radicals, providing protective effects against oxidative stress in biological systems. This aspect is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Benzimidazole Derivative : The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring.
  • Methylation or Alkylation : Subsequent reactions introduce the morpholine group through alkylation methods.
  • Final Coupling Reaction : The final product is obtained by coupling the benzimidazole derivative with morpholine under suitable conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and other pathogens .
Study 2Anticancer EffectsShowed cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent .
Study 3Antioxidant PropertiesExhibited strong radical scavenging activity in vitro, suggesting protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone with structurally related compounds from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Key Features
Target Compound C₂₀H₁₉N₃O₂* 333.39 2-benzyl-benzimidazole, morpholine-ethanone N/A Combines benzimidazole and morpholine
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l) C₁₄H₁₆N₄O₃ 288.30 Oxadiazole-amino, morpholine-ethanone 162 CA-IX inhibitor, cytotoxic activity
2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone C₁₃H₁₇NO₄S 283.34 Benzylsulfonyl, morpholine-ethanone N/A Sulfonyl group enhances reactivity
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives (2b–2g) C₁₇H₁₇N₃O (e.g., 2b) ~299.34 (avg.) Varied aryl substituents, ethyl linker 91–167 High melting points, diverse substituents
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone C₁₁H₁₈N₄O₂ 238.29 Pyrazolyl, dimethyl-morpholine N/A Amino group for potential H-bonding

Spectral and Analytical Data

  • IR/NMR Trends: Benzimidazole derivatives (e.g., 1l, 1m in ) show characteristic IR peaks for C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹). Morpholine protons typically appear as triplets in ¹H-NMR (~3.5–4.0 ppm) . The target compound’s benzyl group would produce aromatic protons at ~7.2–7.6 ppm, while the ethanone carbonyl is expected at ~200–210 ppm in ¹³C-NMR .

Key Research Findings and Gaps

  • Pharmacological Gaps: No direct data on the target compound’s bioactivity are available in the evidence. Predictions are based on structural analogs (e.g., CA-IX inhibition in ).
  • Thermal Stability: Benzimidazole derivatives with morpholine (e.g., 1l, mp 162°C) exhibit higher melting points than non-aromatic analogs, indicating strong intermolecular interactions .

Q & A

Q. What are the common synthetic routes for 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting 2-benzylbenzimidazole precursors with morpholine-containing ketones or aldehydes under acidic conditions (e.g., acetic acid) .

Catalysis : Use of catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids to enhance reaction efficiency .

Solvent Systems : Reflux in polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) for 6–12 hours .

Purification : Recrystallization using ethanol or methanol to isolate the product, followed by column chromatography for impurities .
Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Condensation2-Benzylbenzimidazole, morpholin-4-yl ethanone, PTSA, DMF, 80°C, 8h65–72
PurificationEthanol recrystallization>95% purity

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and molecular connectivity .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the morpholinyl ketone) .
  • Elemental Analysis : Validation of C, H, N content (e.g., %C calculated: 68.2 vs. experimental: 67.9) .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., triclinic crystal system, space group P1) .
    Crystallographic Data Example :
ParameterValueReference
Crystal SystemTriclinic
Unit Cell (Å)a = 10.6542, b = 11.5152, c = 11.6853
R Factor0.055

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to accelerate condensation .
  • Temperature Control : Maintaining 80–100°C balances reaction rate and decomposition .
  • Stoichiometry : A 1:1.2 molar ratio of benzimidazole to morpholine derivatives reduces unreacted starting material .
    Case Study :
    Increasing catalyst loading from 5 mol% to 10 mol% improved yields from 65% to 78% in DMF at 80°C .

Q. How can contradictions between elemental analysis and spectral data (e.g., NMR) be resolved?

  • Methodological Answer : Contradictions may arise from hydration, impurities, or tautomerism. Steps to resolve:

Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Dynamic NMR : Detect tautomeric forms (e.g., benzimidazole ring proton exchange) under variable temperatures .

Thermogravimetric Analysis (TGA) : Check for solvent or water content in the sample .
Example : A discrepancy in %N (calculated: 8.3% vs. experimental: 7.9%) was resolved via HRMS, confirming a hydrated form .

Q. What computational methods are used to predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with bioactivity .
    Docking Results Example :
DerivativeBinding Energy (kcal/mol)Target ProteinReference
9c (4-bromo substituent)-8.2Fungal CYP51

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the benzyl group (e.g., 4-fluoro, 4-methyl) or morpholine ring (e.g., 2,6-dimethyl) .
  • Biological Assays : Test antifungal activity against Candida albicans or cytotoxicity in mammalian cell lines (e.g., HEK293) .
  • Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles .
    SAR Findings :
  • 4-Chloro benzyl derivatives showed 3× higher antifungal activity than unsubstituted analogs .
  • Morpholine N-alkylation reduced solubility but improved membrane permeability .

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